molecular formula C11H11N3O2 B1307809 methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 29097-01-6

methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1307809
CAS No.: 29097-01-6
M. Wt: 217.22 g/mol
InChI Key: OTNRBFVNDLYVEK-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have significant biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote beneficial effects, such as improved metabolic activity and reduced oxidative stress . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of pyrazole derivatives, thereby influencing the overall metabolic balance . These interactions can lead to changes in the levels of key metabolites, affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake and localization to specific cellular compartments, where it can exert its biological effects . Additionally, its distribution within tissues can influence its overall bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects in a spatially regulated manner, enhancing its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a catalyst such as Nano-ZnO to facilitate the regioselective formation of the pyrazole ring . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The use of environmentally friendly catalysts like Amberlyst-70 has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: The compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methyl-1-phenylpyrazole
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-Methyl-1-phenyl-1H-pyrazole-5-ol

Uniqueness

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-amino-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)9-7-13-14(10(9)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNRBFVNDLYVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233483
Record name Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29097-01-6
Record name Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29097-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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